3-benzoyl-1H-isochromen-1-one

Catalog No.
S14037016
CAS No.
M.F
C16H10O3
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-benzoyl-1H-isochromen-1-one

Product Name

3-benzoyl-1H-isochromen-1-one

IUPAC Name

3-benzoylisochromen-1-one

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(18)19-14/h1-10H

InChI Key

OPALIJMFSMNVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C(=O)O2

3-benzoyl-1H-isochromen-1-one is a chemical compound belonging to the isochromene family, characterized by a fused benzene and a chromene ring structure. Its molecular formula is C16H12O2C_{16}H_{12}O_{2}, and it features a benzoyl group at the 3-position of the isochromene moiety. This compound exhibits unique structural properties that contribute to its diverse biological activities and potential applications in various fields, including pharmaceuticals and organic synthesis.

, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, resulting in the formation of more complex structures.
  • Cyclization: Under specific conditions, this compound can undergo cyclization reactions to yield other heterocyclic compounds.

3-benzoyl-1H-isochromen-1-one has been studied for its biological properties, which include:

  • Antioxidant Activity: It exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antitumor Properties: Research indicates that this compound may possess antitumor activity, making it a candidate for cancer treatment studies.
  • Antimicrobial Effects: Preliminary studies suggest that it may have antimicrobial properties against various pathogens.

Several synthetic routes have been developed for the preparation of 3-benzoyl-1H-isochromen-1-one:

  • Condensation of Phenacyl Derivatives: One common method involves the cyclization of phenacyl phthalates under acidic conditions, which leads to the formation of isochromene derivatives.
  • Intramolecular Cyclization: Utilizing bromotrimethylsilane as a promoter, intramolecular cyclization of (o-arylethynyl)benzyl ethers can yield 3-benzoyl-1H-isochromen-1-one efficiently at room temperature .
  • Metal-Catalyzed Reactions: Recent advancements include metal-catalyzed approaches that enhance yields and selectivity in synthesizing this compound and its derivatives.

The applications of 3-benzoyl-1H-isochromen-1-one span various domains:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug development, particularly for cancer and antimicrobial therapies.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and heterocycles.
  • Material Science: Its unique properties may also find applications in developing new materials with specific functionalities.

Interaction studies involving 3-benzoyl-1H-isochromen-1-one have focused on its binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action as a potential therapeutic agent:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its pharmacodynamics and pharmacokinetics.
  • Enzyme Inhibition: Research has indicated that it may inhibit certain enzymes involved in disease pathways, contributing to its antitumor and antimicrobial effects.

Several compounds share structural similarities with 3-benzoyl-1H-isochromen-1-one. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Properties
3-benzylideneisochromanIsochromene derivativeExhibits different reactivity patterns
3-(4-chlorobenzoyl)-1H-isochromenHalogenated isochromeneEnhanced biological activity due to halogen substituent
4-benzoylquinolineQuinoline derivativeDifferent aromatic system; potential for different biological activity
3-acetylisocoumarinIsocoumarin derivativeSimilar core structure but different substituents

The distinct benzoyl substitution on the isochromene framework of 3-benzoyl-1H-isochromen-1-one contributes to its unique chemical behavior and biological activities compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

250.062994177 g/mol

Monoisotopic Mass

250.062994177 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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